molecular formula C22H24N2O4 B4668960 N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide

N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B4668960
M. Wt: 380.4 g/mol
InChI Key: LEWMILQFOWQZMO-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a benzamide moiety with three methoxy groups. Its molecular structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-(dimethylamino)naphthalen-1-ylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
  • N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
  • (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a naphthalene ring with a dimethylamino group and a benzamide moiety with three methoxy groups. This structural arrangement imparts distinct photophysical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-24(2)18-11-10-17(15-8-6-7-9-16(15)18)23-22(25)14-12-19(26-3)21(28-5)20(13-14)27-4/h6-13H,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWMILQFOWQZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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